![molecular formula C20H17N5OS2 B282687 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282687.png)
4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of the normal functioning of the cells, ultimately leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide are dependent on the specific application. In cancer cells, this compound has been shown to induce cell death by inhibiting the activity of certain proteins that are essential for cell survival. In fungal cells, it has been found to inhibit the growth and replication of the cells. In bacterial cells, it has been shown to disrupt the normal functioning of the cell membrane, leading to the death of the cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide in lab experiments include its potential as a new drug candidate for the treatment of various diseases. Its broad-spectrum activity against cancer cells, fungi, and bacteria makes it a promising compound for further development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research of 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer, fungal, and bacterial infections. Another area of research is the investigation of the potential side effects and toxicity of this compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential use in clinical settings.
Conclusion
In conclusion, 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has potential applications in various fields, including medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its possible applications in the future.
Métodos De Síntesis
The synthesis of 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide involves the reaction of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with N-(2-bromoethyl)-2-chloroacetamide, followed by the reaction with 2-aminothiazole. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide has been studied for its potential applications in various fields. In the medical field, it has been investigated for its anticancer properties. It has also been studied for its antifungal, antibacterial, and antiviral activities. In addition, this compound has been explored for its potential use in the development of new drugs for the treatment of various diseases.
Propiedades
Fórmula molecular |
C20H17N5OS2 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
4-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H17N5OS2/c1-25-17(15-5-3-2-4-6-15)23-24-20(25)28-13-14-7-9-16(10-8-14)18(26)22-19-21-11-12-27-19/h2-12H,13H2,1H3,(H,21,22,26) |
Clave InChI |
KORHUIWJKSREIS-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=CC=C4 |
SMILES canónico |
CN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)
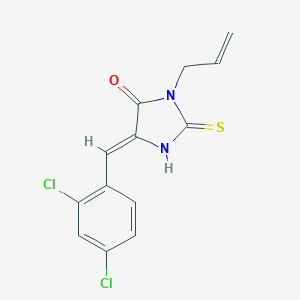
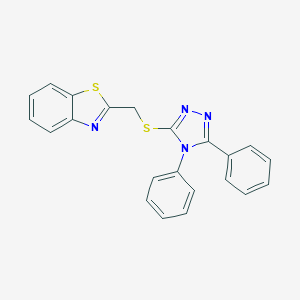
![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282609.png)
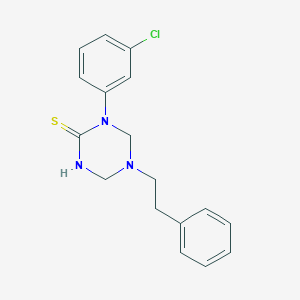


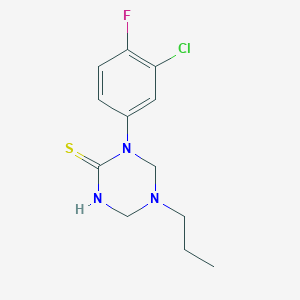
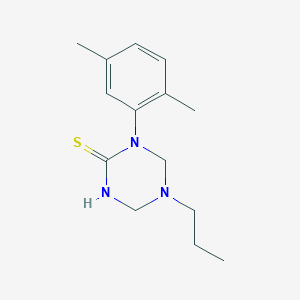
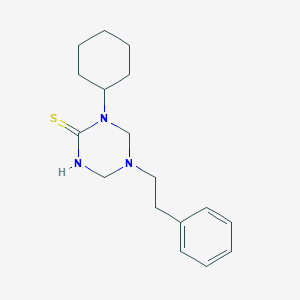
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)